N-(2,6-dimethylphenyl)ethanesulfonamide

Description

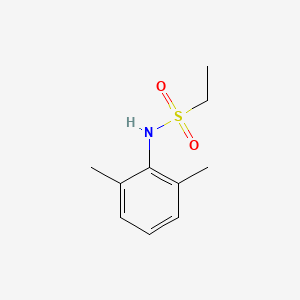

N-(2,6-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 2,6-dimethylphenyl group attached to an ethanesulfonamide moiety. Its synthesis involves the reaction of 2,6-dimethylaniline with ethanesulfonyl chloride under controlled conditions, as described by Savitha & Gowda (2006) . The compound’s structure has been analyzed via X-ray crystallography, revealing key hydrogen-bonding interactions typical of sulfonamides, which stabilize its crystalline lattice .

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 |

InChI Key |

RBUUABRZFRBKPX-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for N-(2,6-dimethylphenyl)ethanesulfonamide are not widely documented. it can be prepared through various methods, including:

Direct Sulfonation: Sulfonation of 2,6-dimethylaniline with chlorosulfonic acid or sulfuric acid leads to the formation of the target compound.

Amide Formation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride followed by treatment with ammonia or amines yields this compound.

Industrial production methods may involve modifications of these synthetic routes, but detailed information is proprietary and not publicly available.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)ethanesulfonamide can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

Oxidation and Reduction: While the compound itself is relatively stable, it may be subject to oxidation or reduction under specific conditions.

Common Reagents: Reagents like ammonia, amines, and strong acids are used in its synthesis.

Major products formed from these reactions include derivatives of this compound with modified substituents.

Scientific Research Applications

This compound finds applications in several fields:

Medicine: It has been investigated as a potential local anesthetic due to its structural similarity to other amide-based anesthetics.

Chemical Research: Researchers use it as a building block for designing new compounds.

Industry: Its applications extend to the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which N-(2,6-dimethylphenyl)ethanesulfonamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Sulfonamides

Ethanesulfonamide vs. Methanesulfonamide Derivatives

The substitution of the sulfonamide alkyl chain significantly impacts physicochemical properties. For example:

- N-(2,6-Dimethylphenyl)methanesulfonamide (studied by Gowda et al., 2007 ) has a shorter methyl chain, leading to tighter crystal packing due to reduced steric bulk.

Hydrogen-bonding patterns also differ: methanesulfonamides often form stronger intermolecular interactions due to shorter S–O bonds, whereas ethanesulfonamides may exhibit dimeric structures stabilized by N–H···O hydrogen bonds .

Comparison with N-(2,6-Dimethylphenyl) Amide Derivatives

The 2,6-dimethylphenyl group is common in agrochemicals, but functional group variations dictate activity:

- Metalaxyl and Benalaxyl ( ): These fungicides feature methoxyacetyl or phenylacetyl groups instead of sulfonamide. The amide linkage in these compounds enhances hydrolytic stability compared to sulfonamides, which are more acidic due to the electron-withdrawing sulfonyl group.

Substituent Effects on Molecular Conformation and Crystal Packing

The 2,6-dimethyl substitution on the aryl ring induces steric hindrance, restricting rotation around the N–Ar bond. Studies on analogous compounds (e.g., Perlovich et al., 2006 ) demonstrate that para-substituted aryl sulfonamides adopt planar conformations, whereas ortho-substituted derivatives (like the target compound) exhibit twisted geometries. This steric effect influences crystal packing efficiency and melting points. For instance, N-(4-methylphenyl)sulfonamides display higher symmetry in their crystal lattices compared to the 2,6-dimethyl analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Substituent Effects on Aryl Sulfonamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.